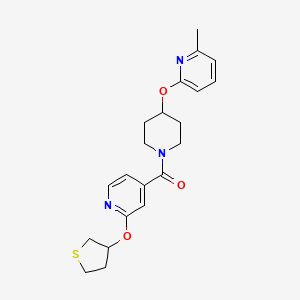

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone

Description

Propriétés

IUPAC Name |

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-15-3-2-4-19(23-15)26-17-6-10-24(11-7-17)21(25)16-5-9-22-20(13-16)27-18-8-12-28-14-18/h2-5,9,13,17-18H,6-8,10-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEPJESNGVVDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCSC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone , identified by its CAS number 1798018-12-8, is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups, including piperidine and pyridine rings, which are known to interact with numerous biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 381.5 g/mol. The structural complexity, characterized by multiple heterocycles, suggests significant pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C18H27N3O4S |

| Molecular Weight | 381.5 g/mol |

| CAS Number | 1798018-12-8 |

Research indicates that compounds with similar structural features often exhibit activity against specific biological targets, such as neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the piperidine and pyridine rings suggests potential interactions with kinase and receptor pathways, which are crucial in various disease processes.

Enzyme Inhibition

A notable study evaluated the compound's ability to inhibit ALK5 enzymatic activity, a target implicated in several cancers. The compound demonstrated significant inhibitory effects in both enzyme assays and cell-based luciferase reporter assays, indicating its potential as an anticancer agent.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Potential

- The compound's structural components may allow it to interfere with cancer cell proliferation by targeting specific signaling pathways.

- Similar compounds have shown activity against tumor growth in various models.

-

Neurotransmitter Interaction

- Given the presence of piperidine and pyridine moieties, the compound may interact with neurotransmitter receptors, potentially influencing neurological conditions.

-

Anti-inflammatory Effects

- Compounds containing thiophene groups have been associated with anti-inflammatory properties, suggesting that this compound may also exhibit similar effects.

Case Studies

Several studies have investigated compounds structurally related to the target molecule:

-

Study on ALK5 Inhibition :

- In vitro assays demonstrated that derivatives similar to the target compound effectively inhibited ALK5 activity, leading to reduced cellular proliferation in cancer cell lines.

- Antitumor Activity :

Computational Predictions

Computational models such as the Prediction of Activity Spectra for Substances (PASS) have been employed to predict the pharmacological effects based on the chemical structure of the compound. These predictions indicate possible interactions with various biological targets, including enzymes and receptors involved in disease processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores (e.g., pyridine, piperidine, tetrahydrothiophene) or functional groups (e.g., methanone, ether linkages). Below is a comparative analysis with key analogs from recent literature:

Table 1: Structural and Functional Comparison

Key Findings

Structural Flexibility vs. Bioactivity :

- The target compound’s piperidine and tetrahydrothiophene moieties enhance solubility compared to purely aromatic analogs like compound 16C . However, its lack of conjugated systems (e.g., ethynyl groups in 16C) may limit fluorescence properties, suggesting divergent applications .

- Unlike ferroptosis-inducing agents (e.g., erastin derivatives), the target compound lacks redox-active groups (e.g., disulfides), implying a different mechanism of action .

Synthetic Feasibility: The target compound’s ether linkages and methanone core are synthetically accessible via Pd-catalyzed cross-coupling or nucleophilic substitution, akin to methods used for 16C (82% yield) .

Bioactivity Potential: Plant-derived biomolecules (e.g., terpenoids) often exhibit broader bioactivity but lower synthetic reproducibility. The target compound’s defined structure offers advantages in SAR optimization, as seen in kinase inhibitor development .

Therapeutic Niche :

- Compared to nucleotide analogs (e.g., compound 9), the target compound’s lack of phosphoramidite or prodrug motifs limits its utility in antiviral research but positions it for receptor-targeted therapies .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the piperidinyl and pyridinyl intermediates via nucleophilic substitution or coupling reactions. For example, hydroxyl groups on piperidine or pyridine may react with activated leaving groups (e.g., chlorides) under basic conditions (e.g., NaOH in dichloromethane) .

- Step 2 : Methanone formation via Friedel-Crafts acylation or coupling using carbodiimide-based reagents. Solvents like DMF or acetonitrile are often employed, with reaction temperatures maintained between 0°C and 60°C to balance reactivity and side-product formation .

- Critical Parameters : Monitor reaction pH, solvent polarity, and stoichiometry to avoid over-oxidation or incomplete coupling. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR Spectroscopy : - and -NMR for verifying substituent positions and stereochemistry, particularly for distinguishing between regioisomers of the pyridine and tetrahydrothiophene moieties .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to validate the methanone linkage and heterocyclic substituents .

- IR Spectroscopy : Identify carbonyl (C=O) stretching frequencies (~1650–1750 cm) and ether (C-O) bonds .

Q. What safety protocols are critical during handling?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential volatility of intermediates (e.g., tetrahydrothiophene derivatives) .

- Storage : Store in airtight containers at –20°C under inert gas (N) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of piperidine and pyridine intermediates?

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states, or switch to dichloromethane for milder conditions .

- Catalyst Screening : Evaluate coupling catalysts like Pd(PPh) for Suzuki-Miyaura reactions or DMAP for acylations.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

- Real-Time Monitoring : Employ LC-MS or TLC to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can contradictory biological activity data across studies be resolved?

- Assay Validation : Compare in vitro conditions (e.g., cell line specificity, serum concentration) that may alter bioavailability. For example, tetrahydrothiophene’s solubility in aqueous buffers can vary with pH, affecting activity .

- Purity Assessment : Re-evaluate compound purity via HPLC; trace impurities (e.g., unreacted pyridinyl precursors) may antagonize target interactions .

- Structural Analog Testing : Synthesize derivatives with modified substituents (e.g., replacing 6-methylpyridinyl with 5-ethylthiadiazole) to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the methanone carbonyl is susceptible to nucleophilic attack, while the tetrahydrothiophene oxygen may participate in hydrogen bonding .

- Molecular Dynamics (MD) : Simulate binding conformations with biological targets (e.g., kinases) to guide derivatization for enhanced affinity .

Q. How can spectral data contradictions during structural elucidation be addressed?

- Multi-Technique Cross-Validation : Combine --HMBC NMR to resolve ambiguous coupling in the piperidine ring or use X-ray crystallography for absolute configuration determination .

- Isotopic Labeling : Introduce -labeled carbonyl groups to track resonance assignments in complex NMR spectra .

Q. What strategies enhance stability under physiological conditions?

- Prodrug Design : Modify the methanone to a ketal or ester prodrug to reduce hydrolysis in serum .

- Lyophilization Studies : Test freeze-dried formulations with stabilizers (e.g., cyclodextrins) to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.